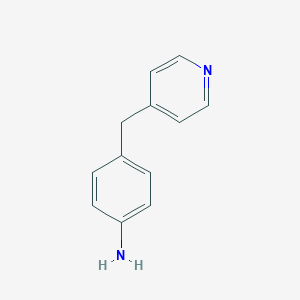
4-(4-吡啶甲基)苯胺
概述
描述
“4-(4-Pyridylmethyl)aniline” is an organic compound with the empirical formula C12H12N2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “4-(4-Pyridylmethyl)aniline” is 184.24 . The SMILES string representation is Nc1ccc(Cc2ccncc2)cc1 , which indicates the connectivity and arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“4-(4-Pyridylmethyl)aniline” is a solid substance . Its molecular formula is C12H12N2 , and it has a molecular weight of 184.24 .科学研究应用
防腐蚀
4-氨基-N,N-二-(2-吡啶甲基)-苯胺已被研究用于其在盐酸中对低碳钢的防腐蚀性能。该化合物作为混合型缓蚀剂,其效率随温度升高而降低。它遵循朗姆吉尔吸附等温线,并且其性能还通过量子化学计算和分子动力学模拟进行分析 (Xu et al., 2015)。
聚合物科学
含有4-(4-吡啶甲基)苯胺等苯胺衍生物对聚苯胺(PANI)等导电聚合物的合成至关重要。 PANI的性质在替代能源、非线性光学和膜技术等领域有着广泛的应用。苯胺的聚合是一个氧化还原过程,其性质受反应物浓度和介质pH值的影响 (Gospodinova & Terlemezyan, 1998)。
化学转化
关于涉及4-取代苯胺的亚胺交换反应的研究,包括4-(4-吡啶甲基)苯胺,已经表明富电子苯胺会取代贫电子苯胺。这对于设计金属有机结构中的选择性转化具有重要意义 (Schultz & Nitschke, 2006)。
电磁性能
合成空心聚(苯胺-吡咯)-Fe3O4复合纳米球展示了显著的电磁性能,使其适用于微波吸收等应用 (Zhu et al., 2012)。
传感器技术
含有4-(4-吡啶甲基)苯胺相关物的聚(苯胺)衍生物已被用于传感器应用。它们的性质会对物理变形或电子密度的改变作出响应,使其在创建非酶葡萄糖传感器方面非常有用 (Shoji & Freund, 2001)。
光学和光物理研究
含有4-(4-吡啶甲基)苯胺衍生物的过渡金属配合物展示了有趣的光学和光物理性质,使其成为液晶和光物理等领域的研究对象 (Li et al., 2007)。
非线性光学
合成具有4-(2-氰基-2-甲氧基羰基乙烯基)苯胺的超支化聚合物由于其在极性有机溶剂中的溶解性和可观察的二次谐波产生信号,展示了在非线性光学中的潜力 (Zhang et al., 1997)。
低碳钢的防腐蚀剂
N,N-双(2-吡啶甲基)苯胺已被评估为盐酸中低碳钢的防腐蚀剂,通过在钢表面形成保护膜展现出良好的抑制能力 (Xu et al., 2016)。
食品工业中的亚硫酸盐检测
4-(4-吡啶甲基)苯胺的二吡啶三苯胺衍生物已被开发为亚硫酸盐离子检测的荧光探针,可用于监测食品工业中的亚硫酸盐水平 (Wu et al., 2017)。
安全和危害
“4-(4-Pyridylmethyl)aniline” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .
属性
IUPAC Name |
4-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXYYQHVDJMIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308562 | |
| Record name | 4-(4-pyridylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyridylmethyl)aniline | |
CAS RN |
27692-74-6 | |
| Record name | 27692-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-pyridylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

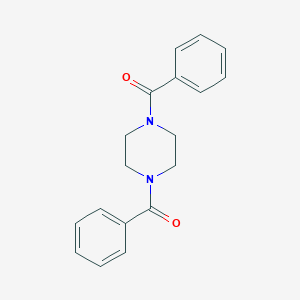
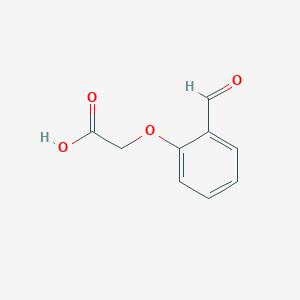
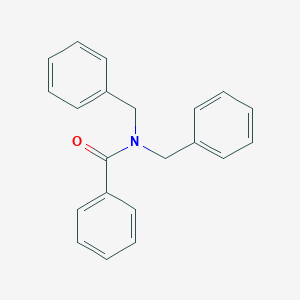
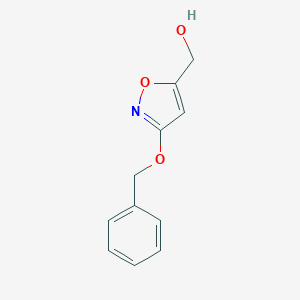
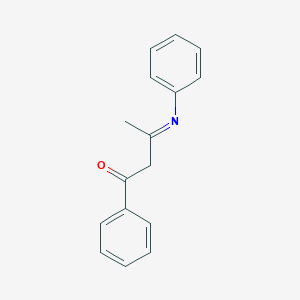
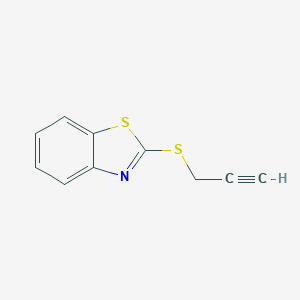


![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)
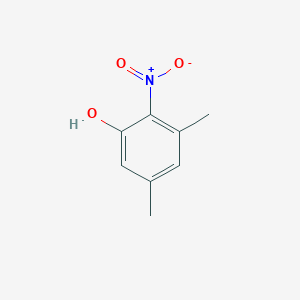



![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)